![molecular formula C20H18ClN5 B2884689 1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-66-3](/img/structure/B2884689.png)
1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Descripción general
Descripción
The compound 1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored in medicinal chemistry for kinase inhibition and anticancer applications. Structurally, it features:
Métodos De Preparación
The synthesis of 1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution reactions: Introduction of the 5-chloro-2-methylphenyl and 4-ethylphenyl groups through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated processes to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Coupling reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Research: It serves as a building block in the synthesis of more complex molecules, aiding in the development of new materials and compounds with desired properties.
Industrial Applications: The compound’s unique structure makes it useful in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison with structurally related compounds:
Key Comparison Points
Substituent Effects on Activity :
- N1 Substituents : The target compound’s 5-chloro-2-methylphenyl group may enhance hydrophobic interactions in kinase binding pockets compared to S29’s bulkier 2-chloro-2-(4-chlorophenyl)ethyl group .
- N4 Substituents : The 4-ethylphenyl group likely balances lipophilicity and metabolic stability better than S29’s 4-fluorobenzyl (prone to oxidative metabolism) or SI388’s chlorophenyl (higher halogen burden) .
Pharmacokinetic Profiles :
- S29’s poor PK () contrasts with thioether-containing analogs (e.g., SI388, 2b), where methylthio groups improve stability . The target compound’s ethyl group may reduce CYP-mediated metabolism compared to fluorinated or chlorinated analogs.
Synthetic Feasibility: Yields for pyrazolo[3,4-d]pyrimidines range from 34% () to 71% (). The target compound’s synthesis would likely follow similar Mitsunobu or nucleophilic substitution routes ().
Biological Targets: Chlorophenyl/thioether analogs (e.g., SI388, 2b) inhibit Src/ABL kinases .
Actividad Biológica
1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, identified by its CAS number 890937-66-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antibacterial, and anti-inflammatory effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H18ClN5 with a molecular weight of 363.8 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core which is known for various biological activities.
Property | Value |
---|---|
CAS Number | 890937-66-3 |
Molecular Formula | C20H18ClN5 |
Molecular Weight | 363.8 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action : The compound likely exerts its anticancer effects through the inhibition of specific kinases involved in cancer cell signaling pathways. For instance, pyrazolo[1,5-a]pyrimidines have been reported to inhibit Aurora-A kinase, which plays a critical role in cell division and tumor growth .
-
Case Studies :
- In vitro studies demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines .
- In vivo studies indicated that these compounds could reduce tumor size in xenograft models, showcasing their potential as effective anticancer agents .
Antibacterial Activity
The pyrazolo[3,4-d]pyrimidine scaffold has also been investigated for antibacterial properties.
- Research Findings : Compounds within this class have shown effectiveness against various bacterial strains, suggesting that they may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Anti-inflammatory Activity
In addition to anticancer and antibacterial properties, this compound may exhibit anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The synthesis typically involves a multi-step process starting with substituted pyrazole and phenyl precursors. Key steps include:
- Coupling reactions : Use of coupling agents like HATU to link pyrazolo[3,4-d]pyrimidine cores with substituted phenyl groups .
- Solvent selection : Ethyl acetate or isopropanol for extraction and purification .
- Optimization parameters : Reaction temperatures (70–100°C) and time (12–24 hours) to maximize yield and purity .
- Purification : Recrystallization or column chromatography to isolate the final product .
Table 1 : Example Reaction Conditions from Literature
Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Core formation | HATU, DMF, 80°C, 18h | 65 | 95 | |
Purification | Ethyl acetate/hexane | 85 | 98 |
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Structural confirmation relies on:
- 1H NMR spectroscopy : Peaks for aromatic protons (δ 7.2–8.3 ppm), NH groups (δ 9.4–11.8 ppm), and substituents (e.g., methyl at δ 2.3 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Example NMR Data :
- δ 8.30 (s, 1H, H-2 pyrimidine), 7.96 (d, 2H, Ar–H), 7.38 (d, 2H, Ar–H) .
Q. What initial biological screening approaches are recommended for this compound?
- Kinase inhibition assays : Test activity against kinases (e.g., CDK, EGFR) using ATP-competitive binding assays .
- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .
- Solubility and stability : Assess in PBS or DMSO to guide in vitro/in vivo studies .
Advanced Research Questions
Q. How can researchers address low synthetic yields during scale-up?
- Catalyst screening : Test alternatives to HATU (e.g., EDC/HOBt) to reduce side reactions .
- Solvent optimization : Replace DMF with THF or acetonitrile to improve solubility .
- Temperature gradients : Use gradual heating (e.g., 50°C → 80°C) to control exothermic reactions .
- By-product analysis : Employ LC-MS to identify impurities and adjust stoichiometry .
Q. How to resolve contradictions in reported binding affinities across studies?
- Assay validation : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
- Buffer conditions : Test pH (6.5–7.5) and ionic strength variations to mimic physiological environments .
- Protein source : Compare recombinant vs. native kinases to rule out expression-system artifacts .
Table 2 : Comparative Binding Affinity Data
Target | IC50 (nM) | Assay Type | Reference |
---|---|---|---|
CDK2 | 12 ± 3 | Fluorescence | |
EGFR | 85 ± 10 | SPR |
Q. What computational strategies predict off-target interactions or metabolic pathways?
- Molecular docking : Use AutoDock Vina to screen against kinase databases (e.g., PDB) .
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methyl) with activity .
- Metabolism prediction : Employ SwissADME to identify CYP450-mediated oxidation sites .
Q. How to design experiments elucidating its mechanism in cancer pathways?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Apoptosis markers : Measure caspase-3/7 activation and PARP cleavage .
- Kinase profiling : Use PamGene arrays to map signaling pathway disruptions .
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-3-14-5-8-16(9-6-14)25-19-17-11-24-26(20(17)23-12-22-19)18-10-15(21)7-4-13(18)2/h4-12H,3H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDVDOOSKMYOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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